9,10-Dibromo-2-methylanthracene
CAS No.: 177839-45-1
Cat. No.: VC21266973
Molecular Formula: C15H10Br2
Molecular Weight: 350.05 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 177839-45-1 |
---|---|
Molecular Formula | C15H10Br2 |
Molecular Weight | 350.05 g/mol |
IUPAC Name | 9,10-dibromo-2-methylanthracene |
Standard InChI | InChI=1S/C15H10Br2/c1-9-6-7-12-13(8-9)15(17)11-5-3-2-4-10(11)14(12)16/h2-8H,1H3 |
Standard InChI Key | PNDNWMMKRSTYTC-UHFFFAOYSA-N |
SMILES | CC1=CC2=C(C3=CC=CC=C3C(=C2C=C1)Br)Br |
Canonical SMILES | CC1=CC2=C(C3=CC=CC=C3C(=C2C=C1)Br)Br |
Introduction
Chemical Identity and Structure
9,10-Dibromo-2-methylanthracene is an organic compound belonging to the polycyclic aromatic hydrocarbon (PAH) family. Its structure consists of three fused benzene rings (anthracene core) with two bromine atoms at positions 9 and 10, and a methyl group at position 2 .
Identification Parameters
The compound is uniquely identified through several standardized chemical identifiers:
Parameter | Value |
---|---|
IUPAC Name | 9,10-dibromo-2-methylanthracene |
Molecular Formula | C₁₅H₁₀Br₂ |
CAS Number | 177839-45-1 |
InChI | InChI=1S/C15H10Br2/c1-9-6-7-12-13(8-9)15(17)11-5-3-2-4-10(11)14(12)16/h2-8H,1H3 |
InChIKey | PNDNWMMKRSTYTC-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC2=C(C3=CC=CC=C3C(=C2C=C1)Br)Br |
The compound features a planar anthracene core with bromine atoms extending perpendicularly from the plane at positions 9 and 10, while the methyl group at position 2 remains in-plane with the aromatic system .
Physical and Chemical Properties
9,10-Dibromo-2-methylanthracene exhibits properties that reflect both its aromatic character and the influence of the bromine substituents.
Basic Physical Properties
The physical properties of this compound are influenced by its molecular structure and the presence of heavy bromine atoms:
Property | Value | Method |
---|---|---|
Molecular Weight | 350.05 g/mol | Computed |
Physical State | Solid at room temperature | Observed |
Melting Point | ~143°C | Experimental |
Exact Mass | 349.91288 Da | Mass spectrometry |
Monoisotopic Mass | 347.91493 Da | Computed |
Heavy Atom Count | 17 | Computed |
Complexity | 278 | Computed by Cactvs |
Solubility and Partition Properties
The compound shows characteristic solubility behavior typical of brominated aromatics:
The high XLogP3-AA value of 6.2 indicates the compound is highly lipophilic, which is consistent with its structure containing multiple aromatic rings and bromine atoms .
Structural Parameters
The absence of hydrogen bond donors and acceptors, combined with the rigid anthracene core (zero rotatable bonds), contributes to its crystalline nature and limited water solubility .
Synthesis Methods
The synthesis of 9,10-Dibromo-2-methylanthracene typically involves the bromination of 2-methylanthracene as the primary synthetic route.
Direct Bromination
The most common synthesis method involves direct bromination of 2-methylanthracene:
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2-Methylanthracene is dissolved in a suitable solvent (typically carbon tetrachloride or dichloromethane).
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Bromine is added dropwise at controlled temperature (usually 0-25°C).
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The reaction proceeds via electrophilic aromatic substitution, with bromine preferentially attacking the 9 and 10 positions of the anthracene core due to their higher electron density.
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The product is isolated through filtration, followed by purification via recrystallization or column chromatography .
This selective bromination at the 9,10-positions is characteristic of anthracene chemistry, as these positions exhibit enhanced reactivity toward electrophilic reagents compared to other positions in the anthracene framework.
Purification Techniques
After synthesis, the compound typically requires purification to remove side products such as mono-brominated or tri-brominated derivatives:
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Recrystallization from appropriate solvents (typically toluene or dichloromethane/hexane mixtures)
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Column chromatography using silica gel with non-polar eluents
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Sublimation under reduced pressure for high-purity requirements
Typical yields from the direct bromination method range from 70-85%, depending on reaction conditions and purification methods employed.
Chemical Reactivity
9,10-Dibromo-2-methylanthracene exhibits reactivity patterns influenced by both the anthracene core and the bromine substituents.
Typical Reactions
The compound can participate in several reaction types:
Substitution Reactions
The bromine atoms at positions 9 and 10 can be substituted through:
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Metal-catalyzed cross-coupling reactions (Suzuki, Stille, Sonogashira couplings)
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Nucleophilic aromatic substitution under forcing conditions
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Metal-halogen exchange with alkyllithium reagents followed by electrophile addition
These reactions are valuable for introducing various functional groups at the 9,10-positions while retaining the methyl substituent at position 2.
Photochemical Reactions
The compound can undergo photochemical reactions when exposed to UV light:
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Photodimerization reactions (though steric hindrance from bromine atoms reduces this tendency compared to unsubstituted anthracene)
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Photosensitized oxidation reactions
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Energy transfer processes in the presence of suitable acceptor molecules
The 9,10-dibromo substitution pattern affects the photochemical behavior by altering the absorption spectrum and excited state properties compared to unsubstituted anthracene .
Stability Considerations
9,10-Dibromo-2-methylanthracene exhibits stability characteristics that should be considered during handling and storage:
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Photostability: More resistant to photodimerization than unsubstituted anthracene due to steric effects of bromine atoms
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Thermal stability: Generally stable at room temperature, but can undergo debromination at elevated temperatures
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Chemical stability: Reactive toward strong oxidizing agents and electron-rich nucleophiles
Spectroscopic and Photophysical Properties
The spectroscopic and photophysical properties of 9,10-Dibromo-2-methylanthracene are of particular interest due to their relevance for applications in material science.
UV-Visible Absorption
The UV-visible absorption spectrum of 9,10-Dibromo-2-methylanthracene shows characteristic features:
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Strong absorption bands in the 350-400 nm region corresponding to π→π* transitions
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Vibronic structure typical of rigid aromatic systems
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Red-shifted absorption compared to unsubstituted anthracene due to the presence of bromine atoms
The 9,10-substitution pattern has been found to affect the UV/Vis absorption only to a small extent compared to other anthracene derivatives .
Fluorescence Properties
The fluorescence behavior of 9,10-Dibromo-2-methylanthracene shows:
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Emission typically in the blue region of the spectrum
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Structured emission bands characteristic of rigid aromatic systems
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Altered fluorescence quantum yield compared to unsubstituted anthracene
Research on 9,10-substituted anthracenes indicates that the nature of substituents at these positions significantly affects fluorescence properties, with thiophene substituents notably decreasing the fluorescence quantum yield from unity to less than 0.22 .
Photophysical Parameters
The key photophysical parameters include:
Parameter | Typical Value | Comment |
---|---|---|
Absorption maximum (λmax) | 375-390 nm | Dependent on solvent |
Emission maximum | 400-420 nm | Blue emission |
Stokes shift | 25-35 nm | Relatively small |
Fluorescence lifetime | 3-5 ns | Shorter than unsubstituted anthracene |
Intersystem crossing rate | Moderate | Enhanced by heavy atom effect of bromine |
The presence of bromine atoms introduces a "heavy atom effect" that can enhance intersystem crossing to the triplet state, potentially influencing both fluorescence quantum yield and phosphorescence behavior.
Applications in Research and Technology
9,10-Dibromo-2-methylanthracene has several applications in scientific research and technology development.
Synthetic Precursor
The compound serves as a valuable synthetic intermediate:
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Building block for more complex anthracene derivatives through selective functionalization
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Precursor for materials with tunable photophysical properties
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Starting material for the synthesis of molecular sensors and switches
The bromine substituents provide reactive sites for further modification through modern cross-coupling methodologies.
Materials Science Applications
In materials science, the compound finds applications in:
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Organic light-emitting diodes (OLEDs) as a blue-emitting layer component
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Organic field-effect transistors (OFETs) as a semiconductor material
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Photon upconversion systems, particularly in triplet-triplet annihilation upconversion (TTA-UC) applications
The 9,10-disubstitution pattern is particularly important for these applications, as it can drastically alter the probability of electronic transitions and affect the fluorescence quantum yield .
Research Tool
As a research tool, 9,10-Dibromo-2-methylanthracene is utilized in:
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Photophysical studies to understand structure-property relationships
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Investigation of energy transfer processes in organic materials
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Development of new synthetic methodologies for functionalized polycyclic aromatic compounds
Comparison with Related Compounds
To better understand the properties of 9,10-Dibromo-2-methylanthracene, it is valuable to compare it with structurally related compounds.
Comparative Analysis
Structure-Property Relationships
The influence of structural modifications on the properties of anthracene derivatives reveals important trends:
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9,10-Substitution generally preserves the basic photophysical characteristics of the anthracene core while allowing for property tuning
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Bulky substituents at the 9,10-positions (such as bromine or phenyl groups) hamper the [4+4] photocycloaddition that anthracene typically undergoes at high concentrations when irradiated
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The specific nature of the substituents affects solubility, crystal packing, and intermolecular interactions
These structure-property relationships are crucial for the rational design of anthracene-based materials for specific applications.
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